molecular formula C7H5BrN2O2S B1381759 4-Bromo-3-cyanobenzenesulfonamide CAS No. 1261670-91-0

4-Bromo-3-cyanobenzenesulfonamide

Cat. No. B1381759
M. Wt: 261.1 g/mol
InChI Key: HAAPYHCGTMSBAY-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H5BrN2O2S . It is used in various scientific applications .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-cyanobenzenesulfonamide consists of a benzene ring substituted with a bromo group, a cyano group, and a sulfonamide group . The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-2-1-6 (13 (10,11)12)3-5 (7)4-9/h1-3H, (H2,10,11,12) .


Physical And Chemical Properties Analysis

4-Bromo-3-cyanobenzenesulfonamide is a powder with a molecular weight of 261.1 . It has a storage temperature of room temperature . The compound has a molecular weight of 261.10 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Anticancer and Antimicrobial Agent

Specific Scientific Field

Pharmaceutical Chemistry, Pharmacognosy, and Organic and Medicinal Chemistry .

Summary of the Application

4-Bromo-3-cyanobenzenesulfonamide has been used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown significant inhibitory effects against certain types of cancer cells .

Methods of Application or Experimental Procedures

The derivatives of 4-Bromo-3-cyanobenzenesulfonamide were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .

Results or Outcomes

Compounds derived from 4-Bromo-3-cyanobenzenesulfonamide showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, these compounds showed excellent enzyme inhibition against carbonic anhydrase IX with IC 50 10.93–25.06 nM and against carbonic anhydrase II with IC 50 1.55–3.92 μM .

Fluorescent Probe

Specific Scientific Field

Chemical Synthesis .

Summary of the Application

4-Bromo-3-cyanobenzenesulfonamide has been used in the synthesis of a naphthalimide Schiff base fluorescent probe .

Methods of Application or Experimental Procedures

The structure of the probe was characterized by 1 HNMR, 13 CNMR, FTIR, and MS . Fluorescence emission spectra showed that the probe could realize the “turn-off” detection of Cu 2+ in acetonitrile solution .

Results or Outcomes

The probe was able to detect Cu 2+ in acetonitrile solution .

Safety And Hazards

4-Bromo-3-cyanobenzenesulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAPYHCGTMSBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyanobenzenesulfonamide

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